2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide
Description
2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide is a fluorinated organic compound that features both trifluoromethyl and oxazole groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it a valuable subject for research.
Properties
CAS No. |
143320-20-1 |
|---|---|
Molecular Formula |
C11H6F4N2O2 |
Molecular Weight |
274.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C11H6F4N2O2/c12-7-3-1-6(2-4-7)9-16-5-8(19-9)17-10(18)11(13,14)15/h1-5H,(H,17,18) |
InChI Key |
TUPKSWKDNCGQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)NC(=O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-4-fluorophenyl ketone with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoroacetic anhydride or trifluoromethyl iodide under controlled conditions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxazole derivatives with different oxidation states.
Reduction: Formation of reduced oxazole derivatives.
Hydrolysis: Formation of 2-(4-fluorophenyl)oxazole-5-carboxylic acid and trifluoroacetamide.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Applications
Recent studies have demonstrated that derivatives of oxazole compounds possess notable anticancer properties. Specifically, 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide has shown:
- Mechanism of Action : The compound induces apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
-
Case Studies :
- In vitro assays revealed that this compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µM .
- A study reported percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Evaluation : It has shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl and fluorophenyl groups significantly enhances the compound's biological activity. The presence of these groups is believed to improve lipophilicity and binding affinity to biological targets.
Research Findings
- Cytotoxic Assays : Various synthesized oxazole derivatives were screened for cytotoxic efficacy against glioblastoma cell lines. Significant apoptosis was observed in treated cells .
- In Vivo Studies : In a genetically modified diabetic model using Drosophila melanogaster, the compound exhibited promising anti-diabetic activity by significantly lowering glucose levels .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
- 2,2,2-Trifluoroacetophenone
- 4-Fluoroaniline
Uniqueness
2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide is unique due to the combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical and physical properties
Biological Activity
2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and an oxazole ring, which are known to influence its biological properties. The molecular formula is , indicating the presence of fluorine atoms that may enhance its pharmacological profile.
Research indicates that compounds similar to 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide may exert their effects through modulation of ion channels. Specifically, they have been associated with the inhibition of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which plays a crucial role in pain perception and inflammatory responses .
TRPA1 Channel Inhibition
- Mechanism : TRPA1 is activated by various stimuli including noxious cold and chemical irritants. Compounds that inhibit TRPA1 can potentially alleviate pain and pruritus (itching) by blocking these pathways .
- Case Studies : In vitro studies have demonstrated that certain derivatives can significantly reduce TRPA1 activity, leading to decreased pain signaling in models of neuropathic pain .
Biological Activity and Therapeutic Applications
The biological activity of 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide has been explored in various contexts:
Analgesic Properties
Research has shown that this compound may possess analgesic properties by inhibiting pain pathways mediated by TRPA1. This suggests potential applications in treating chronic pain conditions .
Anti-inflammatory Effects
The modulation of TRPA1 may also contribute to anti-inflammatory effects. By reducing the activation of this channel, the compound could mitigate inflammatory responses associated with various diseases .
Research Findings
A summary of key findings from recent studies is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
